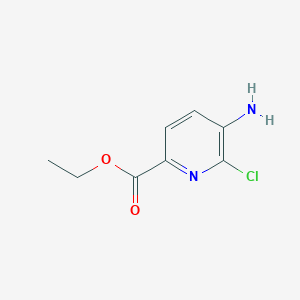![molecular formula C16H23N5 B11728429 N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine](/img/structure/B11728429.png)
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is notable for its unique structure, which includes cyclopentyl and cyclopropyl groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazines with diketones or their equivalents. The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial production methods may involve the optimization of these synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalytic systems are explored to make the process more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mécanisme D'action
The mechanism of action of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:
3-aminopyrazoles: Known for their biological activities, including kinase inhibition.
4-aminopyrazoles: Studied for their anti-inflammatory and anticancer properties.
5-aminopyrazoles: Used in the synthesis of various heterocyclic compounds with diverse applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C16H23N5 |
|---|---|
Poids moléculaire |
285.39 g/mol |
Nom IUPAC |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-5-cyclopropyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C16H23N5/c1-20-16(8-15(19-20)13-6-7-13)17-9-12-10-18-21(11-12)14-4-2-3-5-14/h8,10-11,13-14,17H,2-7,9H2,1H3 |
Clé InChI |
XMSXLQKPSRBFSO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C2CC2)NCC3=CN(N=C3)C4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(Pyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11728360.png)
![N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline](/img/structure/B11728364.png)
![benzyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728365.png)


![7-(2-aminoethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11728402.png)
![2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol](/img/structure/B11728409.png)
![[(4-Methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine](/img/structure/B11728413.png)
![{[(3-Methoxyphenyl)methylidene]amino}thiourea](/img/structure/B11728415.png)
![5-Bromothieno[2,3-b]pyridin-3-amine](/img/structure/B11728420.png)

![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(diethylamino)ethyl]amine](/img/structure/B11728443.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11728446.png)
carbohydrazide](/img/structure/B11728453.png)
